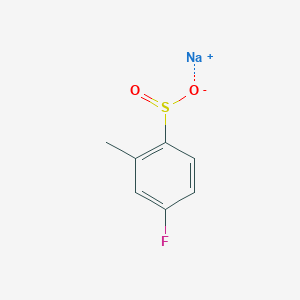
Sodium 4-fluoro-2-methylbenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-fluoro-2-methylbenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt derivative of 4-fluoro-2-methylbenzenesulfinic acid. This compound is known for its utility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-fluoro-2-methylbenzenesulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates often employs similar methods but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of pH and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-fluoro-2-methylbenzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions
Major Products:
Oxidation: 4-fluoro-2-methylbenzenesulfonic acid.
Reduction: 4-fluoro-2-methylbenzenethiol.
Substitution: Depending on the nucleophile, various substituted products can be formed
Applications De Recherche Scientifique
Sodium 4-fluoro-2-methylbenzenesulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-fluoro-2-methylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is due to the presence of the sulfinate group, which can undergo nucleophilic substitution or addition reactions .
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-fluoro-2-methylbenzenesulfinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications. Compared to other sodium sulfinates, it offers unique reactivity patterns and can be used to introduce fluorine into organic molecules .
Propriétés
Formule moléculaire |
C7H6FNaO2S |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
sodium;4-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
NDXAOUYWOFAFRV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)

![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)


![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)



